N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopropyl group attached to the nitrogen atom and a phenyl group attached to the indole ring, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, modulating neurotransmitter activity, or inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide: Unique due to the presence of both cyclopropyl and phenyl groups.
N-methyl-2-(2-phenyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-cyclopropyl-2-(1H-indol-3-yl)acetamide: Similar structure but without the phenyl group.
Uniqueness
This compound is unique due to the combination of the cyclopropyl and phenyl groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C19H18N2O |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O/c22-19(20-16-10-11-16)13-21-17-9-5-4-8-15(17)12-18(21)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2,(H,20,22) |
InChI Key |
LUOBJXZTCAVEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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